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Introduction to DEPT-135 NMR Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique
used to differentiate carbon signals based on the number of attached protons.[1][2] The DEPT-
135 experiment is a specific variant that provides crucial information for the structural
elucidation of organic molecules by distinguishing between methyl (CHs), methylene (CHz), and
methine (CH) groups.[2][3][4] Unlike a standard broadband-decoupled 3C NMR spectrum
which shows all unique carbon atoms as single lines, a DEPT-135 spectrum provides spectral
editing based on the phase of the carbon signal.

In a DEPT-135 spectrum:

o CHs (methyl) groups appear as positive signals.[2][4]

e CH:z (methylene) groups appear as negative (inverted) signals.[2][4]

e CH (methine) groups appear as positive signals.[2][4]

e Quaternary carbons (C), which lack directly attached protons, are not observed.[2][5]

This technique is invaluable for assigning carbon resonances and confirming structural features
within a molecule. For a comprehensive analysis, the DEPT-135 spectrum is typically analyzed

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1680364?utm_src=pdf-interest
https://nmr.chem.columbia.edu/content/dept
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Introduction_to_Organic_Spectroscopy/06%3A_Carbon-13_NMR_Spectroscopy/6.04%3A_DEPT_C-13_NMR_Spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Introduction_to_Organic_Spectroscopy/06%3A_Carbon-13_NMR_Spectroscopy/6.04%3A_DEPT_C-13_NMR_Spectroscopy
https://openstax.org/books/organic-chemistry/pages/13-12-dept-13c-nmr-spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.12%3A_DEPT_C_NMR_Spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Introduction_to_Organic_Spectroscopy/06%3A_Carbon-13_NMR_Spectroscopy/6.04%3A_DEPT_C-13_NMR_Spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.12%3A_DEPT_C_NMR_Spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Introduction_to_Organic_Spectroscopy/06%3A_Carbon-13_NMR_Spectroscopy/6.04%3A_DEPT_C-13_NMR_Spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.12%3A_DEPT_C_NMR_Spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Introduction_to_Organic_Spectroscopy/06%3A_Carbon-13_NMR_Spectroscopy/6.04%3A_DEPT_C-13_NMR_Spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.12%3A_DEPT_C_NMR_Spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Introduction_to_Organic_Spectroscopy/06%3A_Carbon-13_NMR_Spectroscopy/6.04%3A_DEPT_C-13_NMR_Spectroscopy
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

in conjunction with a standard broadband-decoupled 3C NMR spectrum and often a DEPT-90
spectrum, which exclusively shows CH signals.[4]

Principles of DEPT-135

The DEPT pulse sequence involves the transfer of polarization from the highly abundant and
sensitive *H nuclei to the less sensitive 13C nuclei.[6] This transfer enhances the 13C signal. The
final step in the DEPT-135 pulse sequence is a 135° proton pulse, which modulates the phase
of the resulting carbon signal based on the number of attached protons. This phase modulation
is the key to differentiating the carbon types.

Experimental Protocols
Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

o Sample Quantity: For a typical small organic molecule (MW < 1000 g/mol ), dissolve 50-100
mg of the compound in 0.6-0.7 mL of a deuterated solvent.[7] For *H spectra, a lower
concentration of 5-25 mg is often sufficient.[7]

e Solvent Selection: Use a high-purity deuterated solvent that completely dissolves the
sample. Common choices include CDCls, DMSO-ds, Acetone-ds, and D20.[7]

« Filtration: To remove any particulate matter that can degrade the quality of the NMR
spectrum, filter the sample solution through a small plug of glass wool packed into a Pasteur
pipette directly into a clean, dry NMR tube.[8]

¢ NMR Tubes: Use clean, high-quality NMR tubes. Chipped or broken tubes should be
discarded as they can be dangerous and affect the magnetic field homogeneity.[8]

Spectrometer Setup and Data Acquisition

The following is a general protocol for acquiring a DEPT-135 spectrum on a modern NMR
spectrometer. Specific parameters may vary depending on the instrument and the sample.

« Initial Setup: Insert the sample into the spectrometer. Lock the spectrometer on the
deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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[9]

e Tuning: Tune and match the *H and 13C channels of the probe.[9]

e Load DEPT-135 Pulse Program: Select the standard DEPT-135 pulse sequence from the
spectrometer's software library (e.g., dept135 on Bruker systems).[10]

e Set Acquisition Parameters:

o Spectral Width (SW): Set the spectral width to encompass all expected 13C chemical shifts
(e.g., 0-200 ppm).[9]

o Transmitter Frequency Offset (O1p): Center the transmitter frequency in the middle of the
expected spectral range.[9]

o Acquisition Time (AQ): A typical value is around 1.0 second.[9]

o Relaxation Delay (D1): A delay of 1-2 seconds is common to allow for relaxation of the
nuclei between scans.[9]

o Number of Scans (NS): The number of scans will depend on the sample concentration.
Start with a minimum of 1024 scans and increase as needed to achieve an adequate
signal-to-noise ratio.[9]

o 1J(C,H) Coupling Constant: The DEPT experiment is optimized for a specific one-bond
carbon-proton coupling constant. A typical default value is 145 Hz, which is suitable for
many organic molecules.[11]

Data Processing

» Fourier Transformation: Apply an exponential window function with a line broadening factor
of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform of the Free
Induction Decay (FID).[9]

e Phasing: Manually phase the spectrum to ensure that the CH/CHs signals are positive and
the CH:z signals are negative.
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» Baseline Correction: Apply a baseline correction to obtain a flat baseline across the
spectrum.

» Referencing: Reference the spectrum to the chemical shift of the deuterated solvent or an
internal standard (e.g., TMS).

Data Presentation and Interpretation

Quantitative data from a DEPT-135 experiment should be presented in a clear and organized
manner to facilitate interpretation. A tabular format is highly recommended.

Example Data Table: Isoamyl Acetate

Chemical Shift (5,

DEPT-135 Phase Multiplicity Assighment
ppm)
1711 No Signal C Carbonyl
63.1 Negative CH:2 -O-CHz2-
37.3 Negative CH2 -CHz2-CH2-CH-
25.0 Positive CH -CH(CH3)2
22.4 Positive CHs -CH(CH3)2
20.9 Positive CHs -C(=0)-CHs

Combined Analysis with **C and DEPT-90

For unambiguous assignment, a combined analysis is often necessary.

Chemical Shift . DEPT-90 DEPT-135 .
13C Signal . Assignment
(5, ppm) Signal Phase
135.0 Present Present Positive CH
128.5 Present No Signal Negative CH:2
25.0 Present No Signal Positive CHs
140.0 Present No Signal No Signal C
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Visualizing Workflows and Relationships
Experimental Workflow

The following diagram illustrates the typical workflow for a DEPT-135 experiment.
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DEPT-135 Experimental Workflow
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DEPT-135 Interpretation Logic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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